molecular formula C17H13N5O B1370916 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 330786-24-8

3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1370916
CAS No.: 330786-24-8
M. Wt: 303.32 g/mol
InChI Key: YYVUOZULIDAKRN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The compound 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as 4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, is a selective and covalent inhibitor of the enzyme Bruton’s tyrosine kinase . This enzyme plays a crucial role in B-cell development and function, making it a significant target for the treatment of B-cell malignancies .

Mode of Action

The 4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine compound interacts with its target, Bruton’s tyrosine kinase, by forming a covalent bond. This interaction inhibits the enzymatic activity of Bruton’s tyrosine kinase, thereby disrupting the signaling pathways it is involved in .

Biochemical Pathways

By inhibiting Bruton’s tyrosine kinase, this compound affects several biochemical pathways. These include the B-cell receptor signaling pathway and other pathways downstream of Bruton’s tyrosine kinase. The inhibition of these pathways disrupts B-cell development and function, which can lead to the death of malignant B-cells .

Result of Action

The primary result of the action of this compound is the inhibition of B-cell development and function. This inhibition can lead to the death of malignant B-cells, making the compound effective in the treatment of B-cell malignancies .

Biochemical Analysis

Biochemical Properties

3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with enzymes such as Bruton’s tyrosine kinase, which is crucial in B-cell receptor signaling pathways . This interaction is characterized by the inhibition of the enzyme’s activity, leading to downstream effects on cellular processes. Additionally, this compound binds to other proteins and biomolecules, influencing their function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In B-cells, it affects cell signaling pathways by inhibiting Bruton’s tyrosine kinase, leading to altered gene expression and cellular metabolism . This compound also impacts cell proliferation and apoptosis, making it a potential candidate for cancer therapy . Furthermore, this compound has been shown to influence the production of reactive oxygen species and mitochondrial function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits Bruton’s tyrosine kinase by covalently binding to the enzyme, preventing its activation and subsequent signaling . This inhibition leads to changes in gene expression and cellular responses. Additionally, this compound can modulate other signaling pathways, contributing to its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions . Studies have identified threshold doses that maximize therapeutic benefits while minimizing harmful effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, influencing its therapeutic potential . Additionally, this compound can alter metabolic flux and metabolite levels, contributing to its overall biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects . Understanding the transport mechanisms of this compound is essential for optimizing its use in clinical settings .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in particular subcellular locations can enhance its interaction with target enzymes and proteins, contributing to its overall biochemical effects . Understanding the subcellular distribution of this compound is vital for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with phenoxyphenyl derivatives. One common method includes the use of sulfonyl chlorides and triethylamine in dry dichloromethane . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its specific structural features that allow for selective inhibition of certain kinases. Its phenoxyphenyl group contributes to its unique binding properties and therapeutic potential .

Properties

IUPAC Name

3-(4-phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O/c18-16-14-15(21-22-17(14)20-10-19-16)11-6-8-13(9-7-11)23-12-4-2-1-3-5-12/h1-10H,(H3,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVUOZULIDAKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C4C(=NC=NC4=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330786-24-8
Record name 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(4-PHENOXYPHENYL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP2LL98299
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in pharmaceutical chemistry?

A: this compound (SM1) is a crucial intermediate in the synthesis of Ibrutinib [, , , , ]. Ibrutinib is a clinically approved drug that functions as a Bruton's tyrosine kinase (Btk) inhibitor, used in the treatment of various cancers and autoimmune diseases.

Q2: Can you describe the synthetic route for Ibrutinib using this compound?

A: One of the described methods utilizes a Mitsunobu reaction. In this reaction, this compound (SM1) reacts with (S)-1-Boc-3-hydroxypiperidine (SM2) []. This leads to the formation of an intermediate, (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This intermediate then undergoes an amidation reaction with acrylic anhydride to yield Ibrutinib after a final recrystallization step [].

Q3: Have any impurities been identified during the synthesis of Ibrutinib that involve this compound?

A: Yes, research has identified several impurities arising during Ibrutinib synthesis, some of which are related to reactions involving this compound. These impurities have been characterized, and analytical methods, including HPLC, have been developed to detect and quantify them [, , ]. This is critical for ensuring the quality and safety of the final drug product.

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